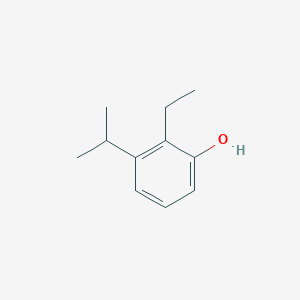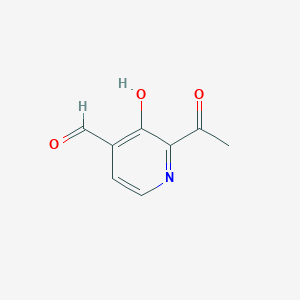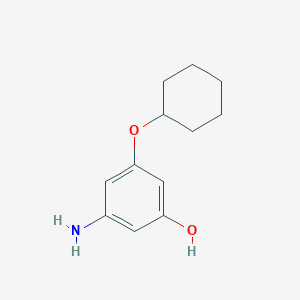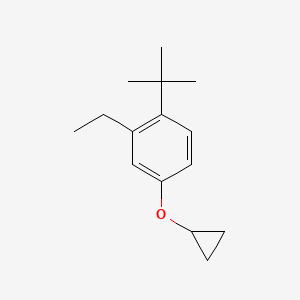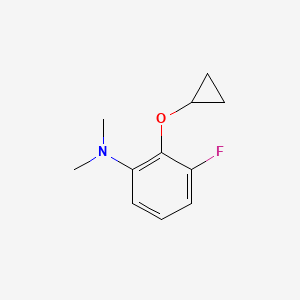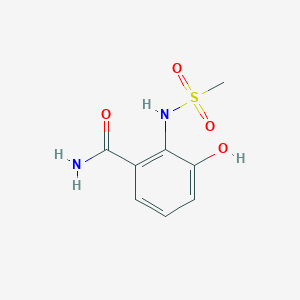
3-Acetyl-5-bromobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-bromobenzenesulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S It is a derivative of benzenesulfonyl chloride, featuring both acetyl and bromine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromobenzenesulfonyl chloride typically involves the bromination of 3-acetylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-bromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution Products: Various substituted benzenesulfonyl derivatives.
Coupling Products: Biaryl compounds.
Reduction Products: Sulfonamides.
Aplicaciones Científicas De Investigación
3-Acetyl-5-bromobenzenesulfonyl chloride is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-bromobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzenesulfonyl chloride: Lacks the acetyl group, making it less versatile in certain synthetic applications.
4-Bromobenzenesulfonyl chloride: Positional isomer with different reactivity and applications.
3-Acetylbenzenesulfonyl chloride: Lacks the bromine atom, limiting its use in coupling reactions.
Uniqueness
3-Acetyl-5-bromobenzenesulfonyl chloride is unique due to the presence of both acetyl and bromine substituents, which enhance its reactivity and versatility in synthetic chemistry. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C8H6BrClO3S |
|---|---|
Peso molecular |
297.55 g/mol |
Nombre IUPAC |
3-acetyl-5-bromobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO3S/c1-5(11)6-2-7(9)4-8(3-6)14(10,12)13/h2-4H,1H3 |
Clave InChI |
JXOGPFCIHVGYJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



